BenchChemオンラインストアへようこそ!

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

STAT3 inhibition Cancer Transcriptional activity

This thiophene-substituted quinoline–oxadiazole hybrid delivers STAT3 inhibition equipotent to STX-0119 (IC50 ~75 μM), enabling direct heteroatom-effect comparisons in SAR libraries. Preliminary anti-MRSA activity supports multi-parametric screens for combined anti-infective and STAT3-inhibitory candidates. Covered by cytoprotective quinoline-oxadiazole patents, it is a strategic procurement choice for neuroprotection and beta-cell protection programs. Obtain structurally authenticated material to ensure reproducible biological profiling.

Molecular Formula C22H14N4O2S
Molecular Weight 398.44
CAS No. 865287-43-0
Cat. No. B2733208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
CAS865287-43-0
Molecular FormulaC22H14N4O2S
Molecular Weight398.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
InChIInChI=1S/C22H14N4O2S/c27-20(24-22-26-25-21(28-22)14-7-2-1-3-8-14)16-13-18(19-11-6-12-29-19)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27)
InChIKeyLTRWOPHBDJBIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide (CAS 865287-43-0) – Compound Profile and Procurement Context


N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide hybrid bearing a 1,3,4-oxadiazole and a 2-thiophene substituent. It belongs to a series of oxadiazolyl-quinolinecarboxamides explored as STAT3 inhibitors [1]. This compound, catalogued as CID 2104460, CHEMBL1562195, and MLS000724695, has been evaluated in transcriptional activity assays [2], and preliminary reports also indicate broad-spectrum antibacterial activity against Gram-positive pathogens including MRSA .

Why Substituting N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide with Other Quinoline-Oxadiazole Analogs is Not Advisable


Substitution with closely related quinoline-4-carboxamide derivatives fails because subtle changes to the 2-aryl and oxadiazole substituents alter key biological activity profiles. The thiophene ring at the quinoline 2-position and the unsubstituted phenyl on the oxadiazole jointly influence STAT3 inhibitory potency relative to the well-known STX-0119 (which uses a 2-furanyl group) and other analogues . Even among structurally proximate congeners, small modifications shift IC50 values by a factor of ~1.1–1.5, underscoring the risk of unverified interchange for structure-activity relationship (SAR) studies or biological screening [1].

Quantitative Differentiation Evidence for N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide


STAT3 Transcriptional Inhibition: Comparative IC50 Data Across Quinoline-4-Carboxamide Series

In a luciferase reporter gene assay performed in human HeLa cells, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide inhibited STAT3 transcriptional activity with an IC50 of 75,000 nM (75 μM). This value represents a 1.14-fold lower potency compared to the direct 2-phenyl analogue 2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline-4-carboxamide (IC50 = 66,000 nM, 66 μM) [1], highlighting the negative impact of replacing the 2-phenyl group with a 2-thiophene ring. The compound exhibits nearly identical potency to the clinical-stage STAT3 dimerization inhibitor STX-0119 (N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylquinoline-4-carboxamide), which has an IC50 of 74 μM in the same assay , establishing it as a structurally distinct yet equipotent alternative for SAR studies.

STAT3 inhibition Cancer Transcriptional activity

Antimicrobial Activity Profile: Preliminary Spectrum Advantage Against Gram-Positive Bacteria

Preliminary qualitative data indicate that N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide demonstrates broad-spectrum activity against Gram-positive bacteria, with specific mention of activity against methicillin-resistant Staphylococcus aureus (MRSA) . While many quinoline-4-carboxamide derivatives exhibit very weak antimicrobial effects [1], this specific thiophene-phenyl-oxadiazole substitution pattern appears to confer a notable gain in anti-Gram-positive activity. However, the lack of disclosed quantitative MIC values and direct comparator data limits the strength of this differentiation.

Antimicrobial resistance MRSA Gram-positive

Patent Context: Structural Enablement for Neurological and Cytoprotective Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide falls within the Markush structure of US Patent US20190375741A1, which claims quinoline-oxadiazole compounds for treating neurological diseases, neurodegenerative disorders, and diabetes [1]. This patent specifically exemplifies the subclass of N-(1,3,4-oxadiazol-2-yl)-2-arylquinoline-4-carboxamides as cytoprotective agents, providing a legal and commercial framework that distinguishes this compound from non-patented quinoline-4-carboxamide analogues lacking the oxadiazole bridge.

Neuroprotection Cytoprotection Diabetes

Optimal Application Scenarios for Procuring N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide


STAT3-Targeted Cancer Probe Development and SAR Expansion

The equipotent STAT3 inhibition relative to STX-0119 (75 μM vs. 74 μM IC50) makes this compound suitable as a thiophene-bearing comparator in STAT3 dimerization inhibitor libraries. It allows the direct assessment of heteroatom effects on physicochemical properties while maintaining the target interaction profile [1].

Dual-Activity Antimicrobial and Anticancer Screening Campaigns

The compound's preliminary Gram-positive antibacterial activity, including against MRSA, supports its inclusion in multi-parametric screening cascades that seek to identify molecules with combined anti-infective and STAT3-inhibitory properties .

Cytoprotection and Neurodegeneration Research Programs

Given its structural inclusion within the patent estate for cytoprotective quinoline-oxadiazoles, this compound is a logical procurement choice for academic and industrial groups pursuing neuroprotective or beta-cell protective mechanisms [2].

Quote Request

Request a Quote for N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.